molecular formula C36H58O9 B1209389 Ecliptasaponin A CAS No. 78285-90-2

Ecliptasaponin A

Numéro de catalogue B1209389
Numéro CAS: 78285-90-2
Poids moléculaire: 634.8 g/mol
Clé InChI: WYDPEADEZMZKNM-PMVSSRAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ecliptasaponin A (ES) is a pentacyclic triterpenoid saponin, one of the major compounds extracted from Eclipta prostrate . Eclipta prostrate is a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .


Molecular Structure Analysis

This compound is a pentacyclic triterpenoid saponin . It is structurally identical to Eclalbasaponin II .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 634.84 and a molecular formula of C36H58O9 . It is a solid, white to off-white compound .

Applications De Recherche Scientifique

1. Quality Control of Herbal Medicine

Ecliptasaponin A, found in Eclipta prostrata L., has been identified through qualitative and quantitative analyses using LC/MS methods. This research is crucial for the quality control of Eclipta prostrata, which is a Chinese medicinal tonic used for various ailments like dizziness and hematuria. The study successfully established a method for determining the content of this compound in different samples of Eclipta prostrata from various habitats (Han et al., 2015).

2. Anti-Cancer Potential

A 2019 study highlighted the role of this compound in inducing apoptosis and autophagy in human lung cancer cells. It activates apoptosis through the ASK1/JNK pathway, offering potential as an anti-cancer agent against lung cancer (Han et al., 2019).

3. Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of this compound were investigated in a study where rats were orally administered Eclipta prostrata extract. This research provided valuable insights into the clinical usage of Eclipta prostrata, highlighting the role and behavior of this compound in the body (Du et al., 2018).

4. Anti-Fibrosis Effects

This compound, as a component of Ecliptae Herba extract, demonstrated preventive effects against bleomycin-induced pulmonary fibrosis in mice. The study provided evidence for its potential use in treating lung diseases due to its anti-fibrotic properties (You et al., 2015).

5. Antitumor Activity

A study on the antitumor activities of Eclipta prostrata L. phytochemicals, including this compound, showed promising results. The research evaluated the efficacy of these compounds against hepatoma cell lines, providing evidence of their potential as natural anti-tumor agents (Liu et al., 2012).

6. Determination in Biological Samples

A high-performance liquid chromatography tandem mass spectrometry method was developed to determine the concentration of this compound in rat plasma and tissues. This methodology is essential for pharmacokinetic studies and understanding the biological behavior of this compound (Zhao et al., 2016).

Mécanisme D'action

Target of Action

Ecliptasaponin A, a natural product extracted from the plant known as Eclipta prostrata, has been reported to target various cellular components. In renal fibrosis, it targets the extracellular matrix of renal tubular cells . In lung cancer cells, it targets the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway .

Mode of Action

This compound interacts with its targets to induce significant biological changes. In renal fibrosis, it inhibits extracellular matrix (ECM) protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) . In lung cancer cells, it induces apoptosis through the activation of the ASK1/JNK pathway .

Biochemical Pathways

This compound affects several biochemical pathways. The functions and pathways are mainly enriched in the extracellular matrix and TGFβ signaling pathway . In lung cancer cells, it triggers enhanced autophagy and the ASK1/JNK pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method was successfully utilized in a pharmacokinetic study of an this compound extract via oral and intravenous administration .

Result of Action

The action of this compound results in significant molecular and cellular effects. In renal fibrosis, it reduces renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression . In lung cancer cells, it suppresses cell viability and induces apoptotic cell death .

Safety and Hazards

Ecliptasaponin A is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Analyse Biochimique

Biochemical Properties

Ecliptasaponin A plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases, specifically matrix metalloproteinase 13 (MMP13). This compound significantly inhibits the expression of MMP13, which is involved in the degradation of extracellular matrix components . This inhibition helps in reducing fibrosis and maintaining tissue integrity. Additionally, this compound interacts with transforming growth factor-beta1 (TGFβ1), a key regulator of fibrosis, by inhibiting its induced extracellular matrix protein expression in human kidney-2 cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In renal tubular cells, this compound attenuates renal fibrosis by regulating the extracellular matrix and reducing collagen fiber deposition . In human lung cancer cells, this compound induces apoptosis through the activation of the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway and autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis in human lung cancer cells by activating the ASK1/JNK pathway, leading to cell death . This compound also triggers autophagy, a cellular degradation process, which further enhances its anticancer effects . In renal fibrosis, this compound inhibits the expression of MMP13, thereby reducing extracellular matrix protein accumulation and fibrosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting extracellular matrix protein expression and inducing apoptosis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on renal fibrosis, this compound was found to reduce collagen fiber deposition and extracellular matrix protein expression in a dose-dependent manner . Higher doses of this compound showed more significant antifibrotic effects, while lower doses were less effective. Additionally, the compound exhibited minimal toxic or adverse effects at therapeutic doses, indicating its potential safety for clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fibrosis and cancer. It interacts with enzymes such as MMP13 and TGFβ1, influencing the regulation of extracellular matrix components and cellular signaling pathways These interactions affect metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Organic anion transporting polypeptides (OATPs) are likely involved in the cellular uptake and distribution of this compound . These transporters mediate the influx of the compound into cells, influencing its localization and accumulation. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the extracellular matrix and cytoplasm, where it interacts with key regulatory proteins such as MMP13 and TGFβ1 This localization is crucial for its antifibrotic and anticancer effects

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ecliptasaponin A involves several steps of reactions that lead to the formation of the desired compound. The key steps include the protection of the hydroxyl groups, the formation of the sugar moiety, and the coupling of the aglycone and sugar moiety.", "Starting Materials": [ "3-hydroxy-4-methoxybenzaldehyde", "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide", "Ecliptalol" ], "Reaction": [ "Protection of the hydroxyl groups of 3-hydroxy-4-methoxybenzaldehyde using TBDMS chloride and imidazole", "Reduction of the aldehyde group to alcohol using sodium borohydride", "Formation of the sugar moiety by reacting 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with the alcohol group of the protected benzaldehyde using silver triflate as a catalyst", "Deprotection of the TBDMS groups using TBAF", "Coupling of the aglycone and sugar moiety using N-iodosuccinimide and trifluoroacetic acid", "Deprotection of the acetyl groups using sodium methoxide" ] }

Numéro CAS

78285-90-2

Formule moléculaire

C36H58O9

Poids moléculaire

634.8 g/mol

Nom IUPAC

(4aR,6aS,6bR,12aR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35+,36+/m0/s1

Clé InChI

WYDPEADEZMZKNM-PMVSSRAGSA-N

SMILES isomérique

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O

SMILES canonique

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C

Synonymes

ecliptasaponin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecliptasaponin A
Reactant of Route 2
Ecliptasaponin A
Reactant of Route 3
Ecliptasaponin A
Reactant of Route 4
Ecliptasaponin A
Reactant of Route 5
Ecliptasaponin A
Reactant of Route 6
Ecliptasaponin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.